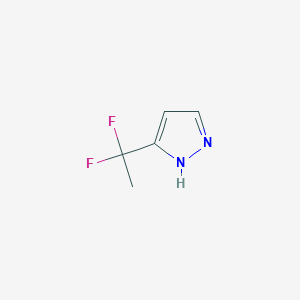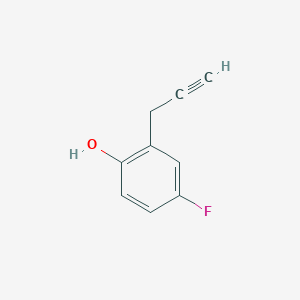
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione (APPD) is a heterocyclic organic compound that has been studied extensively due to its wide range of potential applications in the fields of medicine, chemistry, and biochemistry. APPD has been found to have a variety of biochemical and physiological effects, and its synthesis methods are well documented.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Green Synthesis Method : A green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione has been developed. This method avoids the need for chromatography and recrystallization for purification, offering a more efficient and environmentally friendly approach (Ahadi et al., 2014).
Formation of Pyrimido[4,5-d]pyrimidin-2,4-diones : This compound reacts with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes to form pyrimido[4,5-d]pyrimidin-2,4-diones (Hamama et al., 2012).
Synthesis of Rhenium Tricarbonyl Complexes : It has been used to modify thymidine and uridine for forming complexes with rhenium tricarbonyl, showing potential for applications in chemistry and possibly medical imaging (Wei et al., 2005).
Antimicrobial Evaluation : This compound has been modified to study its antimicrobial activity. Some derivatives showed moderate activity against various bacteria, indicating potential for developing new antibacterial agents (Vlasov et al., 2022).
Optical and Nonlinear Optical Applications : Derivatives of this compound have been synthesized and evaluated for their potential in optical and nonlinear optical applications, showing promise for use in NLO device fabrications (Mohan et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-pyridinemethanamine followed by reduction and deprotection steps.", "Starting Materials": [ "2-chloro-4,6-dimethoxypyrimidine", "2-pyridinemethanamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2-chloro-4,6-dimethoxypyrimidine is reacted with 2-pyridinemethanamine in ethanol to form 6-(2-pyridinemethylamino)-2,4-dimethoxypyrimidine.", "Step 2: The product from step 1 is reduced using sodium borohydride in acetic acid to form 6-(2-pyridinemethylamino)-2,4-dimethoxypyrimidine.", "Step 3: The product from step 2 is deprotected using hydrochloric acid to form 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
446266-75-7 |
Produktname |
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.216 |
IUPAC-Name |
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-3-1-2-4-12-7/h1-5H,6,11H2,(H,13,15,16) |
InChI-Schlüssel |
OIJHPNZHNVHLOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN2C(=CC(=O)NC2=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2468280.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2468283.png)
![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2468284.png)


![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)
![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)


![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)
![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)
![N-(4-fluorobenzyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}ethanediamide](/img/structure/B2468299.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)